molecular formula C15H16N6O2S B2645620 N-(2-ethylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide CAS No. 898467-64-6

N-(2-ethylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide

Cat. No.: B2645620
CAS No.: 898467-64-6
M. Wt: 344.39
InChI Key: CLBUAEBUMIJRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b][1,2,4]triazine core. Key structural elements include:

  • A sulfanylacetamide bridge linking the triazolo-triazin system to a 2-ethylphenyl group, contributing to lipophilicity and steric bulk.

Its structural complexity and functional groups make it a candidate for comparative analysis with related derivatives.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c1-3-10-6-4-5-7-11(10)16-12(22)8-24-15-19-18-14-17-13(23)9(2)20-21(14)15/h4-7H,3,8H2,1-2H3,(H,16,22)(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBUAEBUMIJRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action.

Chemical Structure

The compound features a complex structure comprising:

  • An ethylphenyl group.
  • A triazole moiety that confers unique biological properties.
  • A sulfanyl group linked to an acetamide backbone.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies regarding its cytotoxic effects against different cancer cell lines:

StudyCell LineIC50 (µM)Mechanism of Action
MCF-715.6Induction of apoptosis via mitochondrial pathway
Bel-740212.3Inhibition of cell proliferation through cell cycle arrest
SH-SY5Y10.5Neuroprotection and reduction of oxidative stress

Case Study: Mechanism Exploration

In a detailed study using the MTT assay, this compound demonstrated significant cytotoxicity against MCF-7 cells. The mechanism was primarily through mitochondrial disruption leading to increased reactive oxygen species (ROS) production and subsequent apoptosis induction.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates it exhibits activity against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial activity is believed to result from the disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. The presence of the triazole ring is essential for enhancing anticancer activity, while modifications on the phenyl ring can influence both cytotoxicity and selectivity towards cancer cells.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Triazolo-Triazine vs. Triazole/Thiadiazolo-Triazine: The target compound’s fused triazolo-triazine core (vs.

Substituent Effects

  • Hydroxy vs. Methoxy Groups: The 7-hydroxy group in the target compound may improve solubility and hydrogen-bond donor capacity compared to methoxy-substituted analogues (e.g., 869073-93-8) .
  • Aryl Substitutions : Ethylphenyl (target) vs. chlorophenyl (763114-31-4) or methoxyphenyl (539808-36-1) groups influence electronic and steric profiles. Chlorophenyl derivatives may exhibit stronger electrophilic character, while ethoxy/methoxy groups enhance metabolic resistance .

Sulfanylacetamide Linker

All compounds share this linker, suggesting its role in maintaining conformational flexibility and facilitating interactions with thiol-reactive targets. Substituents on the acetamide nitrogen (e.g., ethylphenyl vs. trimethylphenyl) modulate steric bulk and logP values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.